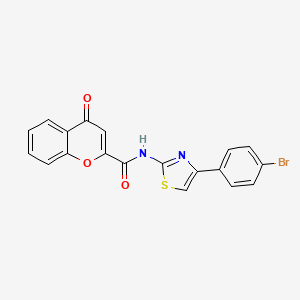

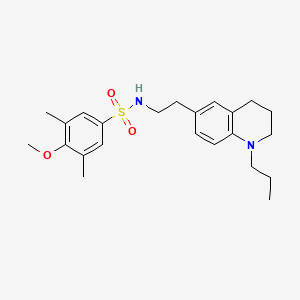

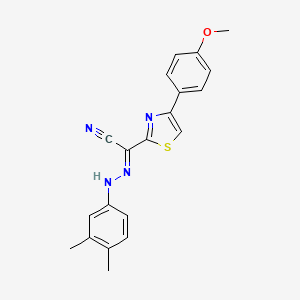

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a derivative of 4-(4-bromophenyl)-thiazol-2-amine . These derivatives have been synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The synthesized compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Synthesis Analysis

The synthesis of these derivatives involves confirming their molecular structures by physicochemical and spectral characteristics . The NMR and IR spectroanalytical data have been used for this purpose .Molecular Structure Analysis

The molecular structure of these derivatives has been confirmed by their physicochemical properties and spectroanalytical data . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives have been analyzed using NMR and IR spectroanalytical data .Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives have been confirmed by their physicochemical properties and spectroanalytical data .科学的研究の応用

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both bacterial (Gram-positive and Gram-negative) and fungal species. The turbidimetric method was employed for bacterial testing. Notably, compounds d1 , d2 , and d3 demonstrated promising antimicrobial effects . Thiazole derivatives have been previously reported to exhibit antibacterial properties by blocking bacterial lipid biosynthesis and employing additional mechanisms against various bacterial species .

Anticancer Potential

Cancer remains a significant global health challenge, necessitating the search for novel therapeutic agents. In this context, the synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds d6 and d7 emerged as the most active ones against breast cancer cells, highlighting their potential in cancer treatment .

Molecular Docking Studies

To gain insights into the binding mode of these active compounds, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead candidates for rational drug design .

Other Medicinal Properties

While antimicrobial and anticancer activities are prominent, the thiazole nucleus has also been associated with other medicinal properties, including:

作用機序

The mechanism of action of these derivatives involves their antimicrobial and anticancer activities . They have been found to exhibit promising antimicrobial activity that is comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) . In terms of anticancer activity, they have been found to be active against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

将来の方向性

特性

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKACTNAUYCDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2665488.png)

![1-(3-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2665492.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2665501.png)